Methyl 4-chloro-3-(difluoromethoxy)benzoate
Description
Methyl 4-chloro-3-(difluoromethoxy)benzoate is a halogenated aromatic ester characterized by a methyl ester group at the para position, a chlorine substituent at the 4-position, and a difluoromethoxy group at the 3-position of the benzene ring. This compound is structurally related to agrochemicals and pharmaceuticals, where halogen and fluorinated substituents are often employed to modulate reactivity, stability, and bioavailability .
Properties
IUPAC Name |
methyl 4-chloro-3-(difluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-8(13)5-2-3-6(10)7(4-5)15-9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHTJHVFGGFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-(difluoromethoxy)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-chloro-3-(difluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(difluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., diethyl ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-chloro-3-(difluoromethoxy)benzyl alcohol.
Oxidation: Formation of 4-chloro-3-(difluoromethoxy)benzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-(difluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biochemical effects. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
Methyl 4-Chloro-2-(Difluoromethoxy)Benzoate
- Structure : Chloro (4-position) and difluoromethoxy (2-position).
- Molecular Formula : C₉H₇ClF₂O₃.
- Key Differences: The positional isomerism alters steric and electronic effects. Storage at 0–6°C suggests higher sensitivity to degradation .
Methyl 4-Bromo-3-(Difluoromethoxy)Benzoate
- Structure : Bromine replaces chlorine at the 4-position.
- Molecular Formula : C₉H₇BrF₂O₃.
- Key Differences : Bromine’s larger atomic radius and polarizability enhance lipophilicity, which could improve membrane permeability in biological systems. However, brominated compounds may exhibit slower reaction kinetics in substitution reactions compared to chlorinated analogues due to weaker C–Br bonds .
Functional Group Variations
4-(Difluoromethoxy)-3-Methoxybenzaldehyde
- Structure : Aldehyde group instead of methyl ester; methoxy at 3-position.
- Molecular Formula : C₈H₆F₂O₃.
- Key Differences : The aldehyde functionality increases electrophilicity, making it more reactive in condensation reactions. The methoxy group is less electronegative than difluoromethoxy, reducing electron-withdrawing effects and altering solubility (Log S = –1.4) .
Methyl 4-(Difluoromethoxy)-3-Methyl-5-(Trifluoromethyl)Benzoate
- Structure : Additional methyl (3-position) and trifluoromethyl (5-position) groups.
- Molecular Formula : C₁₁H₉F₅O₃.
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, which may enhance stability against hydrolysis but reduce solubility in polar solvents.
Halogen-Substituted Benzoates
Methyl 2-Chlorobenzoate
- Molecular Formula : C₈H₇ClO₂.
- Key Differences : Ortho-substitution creates steric strain near the ester group, reducing thermal stability. The absence of fluorine diminishes electronegativity, lowering resistance to oxidative degradation .
Methyl 3-Methoxybenzoate
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Methyl 4-chloro-3-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzoate moiety with a chlorine atom and a difluoromethoxy group, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF2O3 |
| Molecular Weight | 269.07 g/mol |
| Functional Groups | Chlorine, difluoromethoxy, ester |
The unique structure enhances lipophilicity and binding affinity to various biological targets, making it a candidate for drug development.
The primary mechanism of action involves the compound's interaction with specific enzymes and receptors. The difluoromethoxy group increases membrane permeability, allowing for effective intracellular interactions. The chlorine atom contributes to the compound's binding affinity towards target proteins, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Modulation: The compound modulates the activity of certain enzymes, impacting metabolic processes.
- Receptor Interaction: It interacts with receptors involved in inflammatory responses and cancer pathways, suggesting therapeutic applications in these areas.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
- Cell Lines Tested:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- IC50 Values:
- Approximately 5 µM for HCT116 cells, indicating significant potency against this cell type.
Anti-inflammatory Potential
The compound's structural features suggest it may possess anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines in cell culture models.
- Cytokine Inhibition:
- Reduction in TNF-α levels by approximately 30% at a concentration of 10 µM.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
-
Study on Anticancer Mechanisms:
- Investigated the effect on apoptosis in cancer cells.
- Findings indicated induction of apoptosis via the mitochondrial pathway, activating caspases leading to cell death.
-
Inflammatory Response Modulation:
- Assessed impact on TNF-α production in macrophages.
- Results showed a reduction in TNF-α levels by approximately 30% at a concentration of 10 µM.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate | Different chlorine positions | Lower potency in anticancer assays |
| Methyl 3,4-dichlorobenzoate | Lacks difluoromethoxy group | Less effective as an enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
